![molecular formula C14H18N2O6 B558683 Boc-3-Nitro-L-Phenylalanine CAS No. 131980-29-5](/img/structure/B558683.png)
Boc-3-Nitro-L-Phenylalanine
Overview
Description
Boc-3-Nitro-L-Phenylalanine is a protected derivative of L-Phenylalanine . It is used in the photocleavage of polypeptide backbones . The molecular formula is C14H18N2O6 .
Synthesis Analysis
A series of amide derivatives of 4-nitro-l-phenylalanine were synthesized with good yield from 4-nitro-l-phenylalanine and substituted anilines using propylphosphonic anhydride (T3P ®) as a coupling reagent .Molecular Structure Analysis
The molecular structure of Boc-3-Nitro-L-Phenylalanine is represented as CC©©OC(=O)NC(CC1=CC(=CC=C1)N+[O-])C(=O)O .Chemical Reactions Analysis
While specific chemical reactions involving Boc-3-Nitro-L-Phenylalanine are not detailed in the search results, it’s known that this compound is used in the photocleavage of polypeptide backbones .Physical And Chemical Properties Analysis
Boc-3-Nitro-L-Phenylalanine is a white powder with a molecular weight of 310.3 . The assay (HPLC) is ≥94.0% and the Chiral LC is ≥99% (ee). The water content (Karl Fischer Titration) is ≤0.5% .Scientific Research Applications
Self-Assembly in Nanotechnology
Boc-3-Nitro-L-Phenylalanine: has been studied for its self-assembly properties, which are crucial in nanotechnology. Researchers have found that this compound can form nanotubes that self-assemble into microtapes . This property is significant for creating nanostructures with potential applications in electronics, photonics, and materials science.
Piezoelectric Materials
The self-assembled structures of Boc-3-Nitro-L-Phenylalanine exhibit piezoelectric properties . When embedded into electrospun fibers, these structures can generate high output voltages, which are valuable for sensors, actuators, and energy harvesting devices.
Quantum Confinement Effects
The optical absorption and photoluminescence of Boc-3-Nitro-L-Phenylalanine indicate quantum confinement due to nanostructure formation . This effect is essential for developing new optoelectronic devices, including more efficient solar cells and LEDs.
Biological Studies
The compound’s ability to chelate ferrous ions makes it a powerful tool in biological studies, particularly in researching oxidative damage and its prevention . Understanding iron chelation is vital for developing treatments for diseases caused by iron-induced oxidative stress.
Mechanism of Action
Target of Action
Boc-3-Nitro-L-Phenylalanine, also known as Boc-L-3-Nitrophenylalanine, is a compound that primarily targets the formation of nanostructures through self-assembly . The compound’s primary role is to facilitate the formation of nanotubes, which further self-assemble into microtapes .
Mode of Action
The compound interacts with its targets through a process known as self-assembly . This process involves the formation of well-ordered supramolecular structures through low energy interactions, such as van der Waals bonds, electrostatic interactions, hydrogen bonds, and stacking interactions . The self-assembly of Boc-3-Nitro-L-Phenylalanine results in the formation of nanotubes, which further self-assemble into microtapes .
Biochemical Pathways
The biochemical pathways affected by Boc-3-Nitro-L-Phenylalanine involve the formation of nanostructures through self-assembly . The compound’s action on these pathways leads to the formation of nanotubes and microtapes, which are indicative of quantum confinement due to nanostructure formation .
Result of Action
The result of Boc-3-Nitro-L-Phenylalanine’s action is the formation of nanostructures through self-assembly . The compound facilitates the formation of nanotubes, which further self-assemble into microtapes . These structures exhibit step-like peaks in the spectral region of 240–290 nm, indicating quantum confinement due to nanostructure formation .
Action Environment
The action of Boc-3-Nitro-L-Phenylalanine is influenced by environmental factors such as the solvent used . For instance, the compound self-assembles into different structures depending on the solvent . In 1,1,1,3,3,3-hexafluoro-2-propanol/ethanol (water) solvents, it forms nanotubes that self-assemble into microtapes .
Safety and Hazards
Future Directions
Research has been conducted on the self-assembly of Boc-3-Nitro-L-Phenylalanine and its analogues in solution and into piezoelectric electrospun fibers . This could open up new possibilities for the use of this compound in various applications, including regenerative medicine, fluorescent probes, light energy harvesting, and optical waveguiding .
properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-5-4-6-10(7-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTGPXDXLMNQKK-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60927486 | |
Record name | N-[tert-Butoxy(hydroxy)methylidene]-3-nitrophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60927486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
131980-29-5 | |
Record name | N-[tert-Butoxy(hydroxy)methylidene]-3-nitrophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60927486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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